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Compound of Interest

Compound Name: 5-Chloro-2,4,6-trifluoropyrimidine

Cat. No.: B1583448 Get Quote

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2,4,6-trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of 5-
Chloro-2,4,6-trifluoropyrimidine, a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document

is structured to deliver not just data, but also actionable insights into the experimental

determination of these properties, ensuring scientific integrity and practical applicability.

Chemical Identity and Core Physical Characteristics
5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative. Its unique

structure, featuring three fluorine atoms and one chlorine atom on the pyrimidine ring, imparts

specific reactivity and physical characteristics that are crucial for its application in chemical

synthesis.

Below is a summary of its fundamental physical properties:
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Property Value Source(s)

Molecular Formula C₄ClF₃N₂ [1][2]

Molecular Weight 168.50 g/mol [1][2]

CAS Number 697-83-6 [1]

Appearance Clear, colorless liquid [3]

Boiling Point 116 °C (literature) [1]

Density 1.626 g/mL at 25 °C (literature) [1]

Refractive Index (n²⁰/D) 1.439 (literature) [1]

Note on Melting Point: As 5-Chloro-2,4,6-trifluoropyrimidine is a liquid at standard ambient

temperature, its melting point is below room temperature. Specific data for its freezing point is

not readily available in the reviewed literature.

Note on Solubility: Quantitative solubility data in various organic solvents is not extensively

published. However, based on its polar nature and the presence of halogen atoms, it is

expected to be miscible with a range of common organic solvents such as dichloromethane,

chloroform, ethyl acetate, and acetone. It is likely to have limited solubility in non-polar solvents

like hexane and is not miscible or has difficult mixing in water.[4] The experimental

determination of its solubility profile is recommended for specific applications.

Structural Elucidation and Spectral Analysis
The structural confirmation and purity assessment of 5-Chloro-2,4,6-trifluoropyrimidine are

primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Given its structure, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: Due to the absence of protons directly attached to the pyrimidine ring, a standard

¹H NMR spectrum is not expected to show any signals for the pure compound. Any observed

signals would likely be from impurities or residual solvents.
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¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to

the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the

attached halogen atoms, with carbons bonded to fluorine exhibiting characteristic splitting

patterns due to C-F coupling.

¹⁹F NMR: This is a crucial technique for characterizing this molecule. The spectrum is

expected to show two signals for the two distinct fluorine environments: one for the fluorine

atoms at the 2 and 6 positions and another for the fluorine atom at the 4 position. The signals

will likely appear as multiplets due to F-F coupling. A literature source indicates the presence

of ¹⁹F NMR spectral data for this compound.[3]

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra

of liquid halogenated pyrimidines.

Sample Preparation Data Acquisition
Data Processing

Accurately weigh
~10-20 mg of the liquid sample

Dissolve in ~0.6 mL of a
deuterated solvent (e.g., CDCl₃)

Filter the solution through a
Kimwipe-plugged Pasteur pipette
into a clean, dry 5 mm NMR tube

Cap the NMR tube securely Insert the sample into the
NMR spectrometer

Lock and shim the instrument
to ensure magnetic field homogeneity

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra
using standard parameters Apply Fourier transformation to the raw data Phase and baseline correct the spectra

Reference the spectra to the
appropriate standard (e.g., TMS for ¹H and ¹³C,

CFCl₃ for ¹⁹F)

Click to download full resolution via product page

Caption: Workflow for NMR Analysis of 5-Chloro-2,4,6-trifluoropyrimidine.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and the overall fingerprint of the

molecule.

The IR spectrum of 5-Chloro-2,4,6-trifluoropyrimidine is expected to be dominated by strong

absorption bands corresponding to:

C-F stretching: Typically in the region of 1000-1400 cm⁻¹.
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C=N and C=C stretching (pyrimidine ring): Usually observed in the 1400-1650 cm⁻¹ region.

C-Cl stretching: Generally found in the 600-800 cm⁻¹ range.

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with

minimal preparation.

Sample Preparation & Setup
Data Acquisition

Data Processing

Clean the ATR crystal with a
suitable solvent (e.g., isopropanol)

and allow it to dry completely

Acquire a background spectrum
of the clean, empty ATR crystal

Place a small drop of the
liquid sample directly onto

the ATR crystal

Lower the ATR press to ensure
good contact between the sample

and the crystal
Acquire the sample spectrum The software automatically subtracts

the background from the sample spectrum

Perform baseline correction and
peak picking to identify key

absorption bands

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR Analysis of a Liquid Sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, further confirming its identity.

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 168,

corresponding to the molecular weight of the compound. The isotopic pattern of this peak will

be characteristic of a molecule containing one chlorine atom (an M+2 peak with

approximately one-third the intensity of the M peak).

Fragmentation Pattern: Common fragmentation pathways for halogenated pyrimidines

involve the loss of halogen atoms (Cl or F) and cleavage of the pyrimidine ring.

GC-MS is an ideal technique for the analysis of volatile compounds like 5-Chloro-2,4,6-
trifluoropyrimidine.
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Sample Preparation Data Acquisition
Data Analysis

Prepare a dilute solution of the
sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate)
Transfer the solution to a GC vial Inject a small volume (e.g., 1 µL)

of the sample into the GC
The compound is separated from the

solvent and any impurities on the GC column
The eluted compound enters the mass
spectrometer for ionization and analysis

Analyze the resulting mass spectrum to
identify the molecular ion peak and

fragmentation pattern

Compare the obtained spectrum with
reference libraries for confirmation

Click to download full resolution via product page

Caption: Workflow for GC-MS Analysis.

Safety, Handling, and Storage
Proper handling and storage of 5-Chloro-2,4,6-trifluoropyrimidine are essential to ensure

laboratory safety and maintain the integrity of the compound.

Hazards: This compound is classified as an irritant.[3] It can cause skin, eye, and respiratory

irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work in a well-ventilated

area or under a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5]

Recommended storage temperature is between 2-8°C.[5] It should be stored under an inert

atmosphere (e.g., nitrogen) to prevent degradation.[5]

Conclusion
5-Chloro-2,4,6-trifluoropyrimidine is a valuable building block in organic synthesis. A

thorough understanding of its physical and spectral properties is paramount for its effective use

in research and development. This guide provides a foundational understanding of these

characteristics and outlines the standard experimental procedures for their determination,

empowering researchers to confidently work with this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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